Benzo[d][1,3]dioxol-5-yl benzo[d][1,3]dioxole-5-carboxylate
Overview
Description
Benzo[d][1,3]dioxol-5-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives exhibited excellent antifungal and antibacterial activities, suggesting potential use in antimicrobial applications (Umesha & Basavaraju, 2014).
Antitumor Properties : Novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines showed significant antitumor properties, particularly compound 4e, which exhibited promising anti-tumor activity against human cancer cell lines, indicating potential in cancer treatment (Wu, Yang, Peng, & Sun, 2017).
Organoselenium Compounds : New organoselenium compounds incorporating benzo[d][1,3]dioxole subunit were synthesized, with potential applications in material science and pharmaceuticals (Nagpal, Kumar, & Bhasin, 2015).
Photoinitiator in Polymerization : A 1,3-benzodioxole derivative was used as a photoinitiator for free radical polymerization, demonstrating its utility in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Anticonvulsant Potential : Dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives showed promising anticonvulsant activities, indicating potential use in treating seizure disorders (Prasanthi, Prasad, & Bharathi, 2013).
Antimicrobial and Anti-proliferative Activities : Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety displayed antimicrobial and antiproliferative activities, underscoring their potential in pharmaceutical applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Anticancer Activity : Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant anticancer activity, with some compounds showing greater efficacy than reference drugs, suggesting potential in cancer therapy (Al-Harbi, El-Sharief, & Abbas, 2019).
Antiviral Evaluation : N-(4)-(benzo[d][1,3]-dioxol-5-yl)thiosemicarbazone derivatives exhibited antiviral activity against Bovine Viral Diarrhea Virus (BVDV), indicating potential in antiviral therapy (Abbas, Tohamy, Basyouni, El-Bayouki, Dawood, Awady, & Sroor, 2021).
Antitumor Activity and Molecular Docking Study : Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives were evaluated for their antitumor activity and molecular docking study revealed insights into their mechanisms, indicating potential for pharmaceutical applications (Al-Harbi, El-Sharief, & Abbas, 2019).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl 1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-15(9-1-3-11-13(5-9)19-7-17-11)21-10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVWHHSSHICRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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